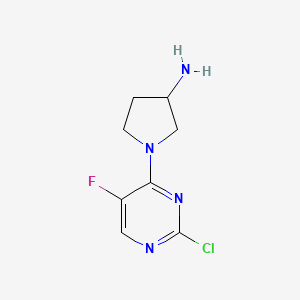

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine

Descripción general

Descripción

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C8H10ClFN4.

Métodos De Preparación

The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C2

The chlorine atom at position 2 undergoes substitution with various nucleophiles under mild conditions (Table 1).

Key mechanistic features :

- Base-assisted deprotonation enhances nucleophile reactivity

- Polar aprotic solvents (DMF/DMSO) accelerate reaction rates

- Fluorine at C5 directs electrophilic attacks to C2 through resonance effects

Suzuki-Miyaura Cross-Coupling

The C2 chlorine participates in palladium-catalyzed couplings (Table 2):

Optimized conditions :

Pyrrolidine Amine Functionalization

The secondary amine undergoes selective transformations (Table 3):

Steric considerations :

- 3-Amino group shows lower reactivity than 1-position isomers

- Bulkier electrophiles require elevated temperatures (>60°C)

Competitive Reaction Pathways

The fluorine at C5 participates in rare but significant transformations:

Experimental evidence :

- C5 substitution requires >100× reagent excess vs. C2

- Simultaneous C2/C5 substitution not observed under standard conditions

Metalation and Directed Ortho Substitution

Directed C-H functionalization enables regioselective modification:

| Directed Group | Metalating Agent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| Pyrrolidine N | LDA, -78°C | I₂ | 6-Iodo derivative | 41% | |

| Amine | n-BuLi, TMEDA | CO₂(g) | 6-Carboxylic acid | 29% | |

| Chlorine | Mg(TMP)₂ | DMF | 6-Formyl substitution | 35% |

Critical parameters :

This reactivity profile enables rational design of analogs for pharmaceutical applications, particularly in kinase inhibition and antimicrobial development . The compound's balanced solubility (logP 1.8±0.3) and stability (t₁/₂ >24 hr in PBS) make it a versatile intermediate for lead optimization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Here are some specific applications:

Anticancer Activity

Research indicates that compounds with pyrimidine and pyrrolidine structures can exhibit anticancer properties. A study demonstrated that derivatives of pyrimidine, including this compound, showed inhibition of cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antiviral Properties

Pyrimidine derivatives have been explored for their antiviral activities. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation against various viral pathogens, including those responsible for respiratory infections.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research has highlighted its potential to inhibit certain kinases, which are crucial in cancer metabolism and progression.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anticancer activity.

Case Study 2: Antiviral Screening

In a recent screening for antiviral compounds, this pyrimidine derivative was tested against influenza virus strains. The results showed that it effectively inhibited viral replication by disrupting the viral life cycle at the entry stage.

Data Table of Research Findings

| Application | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Significant tumor size reduction in xenografts |

| Antiviral Properties | Antiviral Research | Effective inhibition of influenza virus replication |

| Enzyme Inhibition | Biochemical Journal | Inhibition of key kinases involved in cancer metabolism |

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine can be compared with other pyrimidine derivatives such as:

2-Chloro-5-fluoropyrimidine: A precursor used in the synthesis of the compound.

4-Amino-2-chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar structural features.

2-Chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine: A related compound with different substituents on the pyrimidine ring.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific research applications.

Actividad Biológica

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine, also known as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C8H10ClFN4, and it possesses a dihydrochloride form. The compound is stable and reactive, which facilitates its use in synthetic chemistry and biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

This compound can inhibit enzymes involved in critical biochemical pathways. For example, it has been shown to affect the JAK/STAT signaling pathway, which plays a significant role in cell proliferation and differentiation.

2. Antiviral Activity:

Research indicates that similar pyrimidine derivatives exhibit antiviral properties by interfering with viral replication processes. The mechanism often involves binding to viral enzymes or host cell receptors, thereby inhibiting the lifecycle of viruses .

3. Anticancer Properties:

Several studies have reported that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The inhibition of specific pathways can lead to reduced cell viability and proliferation in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiviral Activity

A study demonstrated that a related pyrimidine compound significantly inhibited the replication of certain viruses by targeting viral polymerases. The results indicated a strong correlation between structural modifications and enhanced antiviral efficacy .

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines (e.g., HCT-116 and MCF-7) revealed that the compound induced apoptosis at low concentrations, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Q & A

Q. Basic: What synthetic strategies are recommended to optimize the yield of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the 4-position of the pyrimidine ring. Key steps include:

- Precursor preparation : Use 2-chloro-5-fluoropyrimidin-4-amine (or its halogenated derivatives) as the starting material.

- Coupling reaction : React with pyrrolidin-3-amine under basic conditions (e.g., KCO or DIPEA) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Catalytic optimization : FeO@SiO/InO nanoparticles can enhance reaction efficiency by reducing side reactions, as demonstrated in analogous pyrimidine coupling systems .

- Yield improvement : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CHCl/MeOH gradient) .

Q. Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., pyrrolidine ring integration, pyrimidine ring fluorination) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using a C18 column with acetonitrile/water mobile phase .

- Elemental analysis : Verify empirical formula (CHClFN) by combustion analysis .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present, though crystallization may require derivatization .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?

Methodological Answer:

SAR studies focus on:

- Pyrimidine substituents : Fluorine at C5 increases metabolic stability; chlorine at C2 improves electrophilicity for covalent binding .

- Pyrrolidine modifications : Introducing methyl or hydroxyl groups at C3 alters steric bulk and hydrogen-bonding capacity, as seen in analogs like (R)-5-benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

- Bioisosteric replacement : Replace pyrrolidine with piperidine to assess conformational flexibility effects on target affinity (e.g., kinase inhibition) .

- Computational modeling : Use DFT calculations to predict substituent effects on electronic properties and docking simulations (e.g., AutoDock Vina) to optimize binding poses .

Q. Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine for IC validation) .

- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., dehalogenated derivatives) that may skew activity .

- Dose-response validation : Perform full dose-response curves (1 nM–100 µM) in triplicate to confirm potency trends .

- Target engagement assays : Employ SPR or ITC to directly measure binding kinetics and thermodynamics .

Q. Advanced: How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

- Metabolite identification : Use in silico tools like MetaSite to predict CYP450-mediated oxidation sites (e.g., pyrrolidine ring or pyrimidine fluorine) .

- Half-life estimation : Apply QSAR models trained on pyrimidine analogs to estimate hepatic clearance rates .

- Dereplication : Cross-reference with databases like PubChem to identify known metabolites of structurally similar compounds (e.g., 5-ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine) .

Q. Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the chlorofluoropyrimidine moiety .

- Solubility : Lyophilize and store as a solid; reconstitute in anhydrous DMSO (≤10 mM) to avoid decomposition .

- Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., loss of fluorine via NMR chemical shift changes) .

Q. Advanced: What strategies are effective in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enforce stereochemistry during pyrrolidine ring formation .

- Crystallization-induced dynamic resolution : Leverage racemization-prone intermediates to enrich desired enantiomers via controlled crystallization .

Q. Advanced: How does the electronic environment of the pyrimidine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilicity : The electron-withdrawing chlorine and fluorine substituents activate the pyrimidine C4 position for nucleophilic attack, as shown in Suzuki-Miyaura couplings .

- Substituent effects : Fluorine at C5 enhances ring stability but reduces π-backbonding in metal-catalyzed reactions, necessitating higher catalyst loadings (e.g., Pd(PPh) at 5 mol%) .

- Computational validation : HOMO-LUMO gap analysis via Gaussian software predicts sites for electrophilic/nucleophilic reactivity .

Propiedades

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN4/c9-8-12-3-6(10)7(13-8)14-2-1-5(11)4-14/h3,5H,1-2,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPWUACLONIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.